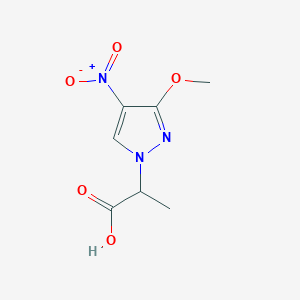

2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid

Description

Properties

IUPAC Name |

2-(3-methoxy-4-nitropyrazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O5/c1-4(7(11)12)9-3-5(10(13)14)6(8-9)15-2/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKGIOJTWKOZSKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C=C(C(=N1)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801208865 | |

| Record name | 1H-Pyrazole-1-acetic acid, 3-methoxy-α-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801208865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512809-67-5 | |

| Record name | 1H-Pyrazole-1-acetic acid, 3-methoxy-α-methyl-4-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=512809-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-1-acetic acid, 3-methoxy-α-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801208865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid typically involves the condensation of appropriate starting materials followed by nitration and methoxylation reactions. The synthetic route may include:

Condensation Reaction: Starting with a suitable pyrazole derivative, the condensation reaction is carried out under controlled conditions to form the core structure.

Methoxylation: The methoxy group is introduced using methanol in the presence of a catalyst.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the parent acid.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines . Major products formed from these reactions include amino derivatives, substituted pyrazoles, and hydrolyzed acids .

Scientific Research Applications

2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrazole ring can bind to enzymes or receptors, modulating their activity. Pathways involved may include oxidative stress response and enzyme inhibition .

Comparison with Similar Compounds

Substituent Effects

- Positional Isomerism: The 2- vs. 3-position of the propanoic acid chain (as seen in the target compound vs. ’s analog) may alter molecular conformation and intermolecular interactions. For example, the 2-position could enhance steric hindrance near the pyrazole ring, affecting binding to biological targets .

Research Findings

- Structural Studies : SHELX programs () are critical for crystallographic analysis of pyrazole derivatives, enabling precise determination of substituent positioning and hydrogen-bonding networks .

- Biological Activity: Pyrazole propanoic acids with electron-withdrawing groups (e.g., nitro) show enhanced enzyme inhibition compared to electron-donating groups (e.g., methoxy), as seen in protease inhibitor studies () .

Biological Activity

2-(3-Methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid (CAS No. 512809-67-5) is an organic compound with the molecular formula and a molecular weight of approximately 215.16 g/mol. This compound features a unique structure that includes a pyrazole ring, which is known for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid can be represented as follows:

Synthesis

The synthesis of this compound typically involves several steps, including condensation reactions followed by methoxylation and nitration. The processes are optimized for yield and purity, often utilizing advanced techniques such as continuous flow reactors.

Antimicrobial Properties

Research indicates that derivatives of 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.0039 |

| Compound B | Escherichia coli | 0.025 |

| Compound C | Bacillus subtilis | 0.0048 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

The biological activity of 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid is believed to involve its interaction with specific molecular targets within microbial cells. The nitro group can be reduced to form reactive intermediates that may inhibit key enzymatic pathways or disrupt cellular processes.

Study on Antibacterial Activity

A study published in MDPI examined the antibacterial activity of various pyrazole derivatives, including our compound of interest. The findings indicated that the presence of the nitro group significantly enhances the antibacterial properties compared to similar compounds lacking this functional group .

Comparative Analysis with Similar Compounds

A comparative analysis was conducted between 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid and other pyrazole derivatives:

| Compound Name | Structural Difference | Biological Activity |

|---|---|---|

| 2-(3-methoxy-1H-pyrazol-1-yl)propanoic acid | Lacks nitro group | Lower activity |

| 2-(4-nitro-1H-pyrazol-1-yl)propanoic acid | Lacks methoxy group | Affected solubility |

| 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)acetic acid | Different side chain | Distinct properties |

This analysis highlights the significance of specific functional groups in determining the biological activity of pyrazole-based compounds.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from substituted pyrazole precursors. Key steps include nitration, methoxylation, and propanoic acid coupling. For example:

- Nitration : Use nitric acid/sulfuric acid mixtures at 0–5°C to introduce the nitro group at the 4-position of the pyrazole ring .

- Methoxylation : React with methanol under basic conditions (e.g., K₂CO₃) at reflux to install the 3-methoxy group .

- Propanoic Acid Coupling : Employ coupling agents like EDC/HOBt in anhydrous DMF or THF, monitored via TLC for completion .

- Critical Parameters : Solvent polarity (e.g., DMF enhances nucleophilicity), temperature control (prevents byproducts), and catalyst selection (e.g., palladium for cross-coupling) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) reveals pyrazole proton signals at δ 8.3–8.5 ppm and methoxy singlet at δ 3.8–4.0 ppm. ¹³C NMR confirms carbonyl (δ ~170 ppm) and nitro group integration .

- FT-IR : Key peaks include C=O stretch (~1700 cm⁻¹), NO₂ asymmetric stretch (~1520 cm⁻¹), and O-H (carboxylic acid) at ~2500–3300 cm⁻¹ .

- Mass Spectrometry : ESI-MS (negative mode) shows [M-H]⁻ ion at m/z 253.1 (calculated molecular weight: 254.2 g/mol) .

Q. How is the crystal structure of this compound determined?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is standard. Key steps:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : Apply full-matrix least-squares methods; R-factor < 0.05 indicates high precision .

- Structural Insights : The nitro group adopts a planar conformation, while the methoxy group shows slight torsional distortion due to steric hindrance .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in biological systems?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., cyclooxygenase-2). The nitro group’s electron-withdrawing effect enhances binding to hydrophobic pockets .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. The pyrazole ring’s LUMO (-1.8 eV) suggests susceptibility to nucleophilic substitution .

- Validation : Compare computational results with experimental kinetic data (e.g., IC₅₀ values from enzyme inhibition assays) .

Q. How to resolve contradictions in reported biological activities (e.g., varying IC₅₀ values across studies)?

- Methodological Answer :

- Standardized Assays : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and assay conditions (pH 7.4, 37°C) .

- Control Experiments : Test purity via HPLC (>98%) and confirm compound stability under assay conditions (e.g., no degradation in DMSO over 24 hours) .

- Meta-Analysis : Cross-reference studies using databases like PubChem to identify confounding factors (e.g., solvent effects or metabolite interference) .

Q. What strategies improve regioselectivity during functionalization of the pyrazole ring?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the carboxylic acid) to steer nitration/methoxylation to the 3- and 4-positions .

- Microwave-Assisted Synthesis : Enhances regioselectivity by reducing reaction time (e.g., 10 minutes at 100°C vs. 6 hours conventionally) .

- Catalytic Systems : Use Cu(I)/phenanthroline complexes to favor C-4 nitro placement (yield >85%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.